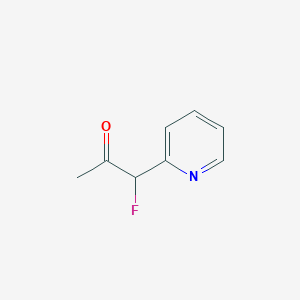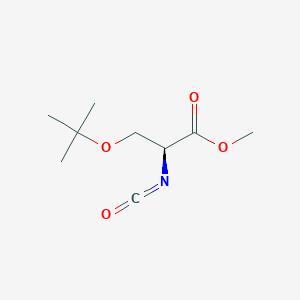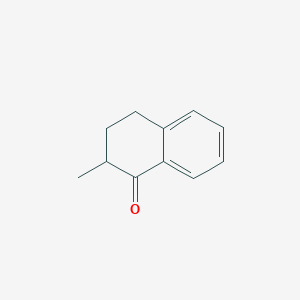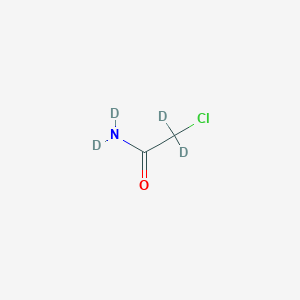![molecular formula C10H14N2O6 B119499 [1',2',3',4',5'-13C5]ribothymidine CAS No. 159496-17-0](/img/structure/B119499.png)
[1',2',3',4',5'-13C5]ribothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1’,2’,3’,4’,5’-13C5]ribothymidine: is a stable isotope-labeled compound, specifically a form of ribothymidine where the carbon atoms at positions 1’, 2’, 3’, 4’, and 5’ are replaced with the carbon-13 isotope. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1’,2’,3’,4’,5’-13C5]ribothymidine typically involves the incorporation of carbon-13 labeled precursors into the ribothymidine structure. The process often starts with the synthesis of labeled ribose, which is then converted into the labeled nucleoside. The reaction conditions usually involve:
Protection and Deprotection Steps: Protecting groups are used to shield reactive hydroxyl groups during the synthesis.
Glycosylation: The labeled ribose is glycosylated with thymine to form the nucleoside.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of [1’,2’,3’,4’,5’-13C5]ribothymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and large-scale purification techniques .
化学反応の分析
Types of Reactions
[1’,2’,3’,4’,5’-13C5]ribothymidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the thymine moiety can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ribothymidine ketones, while reduction can produce ribothymidine alcohols .
科学的研究の応用
Chemistry
In chemistry, [1’,2’,3’,4’,5’-13C5]ribothymidine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids and their interactions with proteins.
Biology
In biological research, this compound is used to investigate metabolic pathways involving nucleosides and nucleotides. It helps in understanding the biosynthesis and degradation of nucleic acids.
Medicine
In medical research, [1’,2’,3’,4’,5’-13C5]ribothymidine is used in studies related to cancer and other diseases where nucleoside metabolism is altered. It aids in the development of diagnostic tools and therapeutic strategies.
Industry
In the industrial sector, this compound is used in the production of labeled nucleotides for various applications, including the development of new drugs and diagnostic agents.
作用機序
The mechanism of action of [1’,2’,3’,4’,5’-13C5]ribothymidine involves its incorporation into nucleic acids. The labeled carbon atoms allow researchers to track the compound using NMR spectroscopy, providing insights into the molecular interactions and pathways involved. The primary molecular targets are nucleic acids and the enzymes involved in their metabolism.
類似化合物との比較
Similar Compounds
- [1’,2’,3’,4’,5’-13C5]uridine
- [1’,2’,3’,4’,5’-13C5]cytidine
- [1’,2’,3’,4’,5’-13C5]adenosine
Uniqueness
Compared to other labeled nucleosides, [1’,2’,3’,4’,5’-13C5]ribothymidine is unique due to its specific labeling pattern and its use in studying thymine-containing nucleic acids. This makes it particularly valuable in research focused on DNA and its interactions.
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1,5+1,6+1,7+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-CDHKJADTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473233 |
Source


|
| Record name | CTK8F2336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159496-17-0 |
Source


|
| Record name | CTK8F2336 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
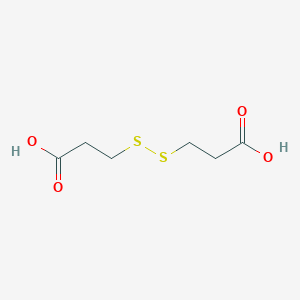
![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)
